2-(2-Bromophenyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-methylimidazole as the primary starting materials.
Condensation Reaction: The 2-bromobenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the imidazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the imidazole ring or the bromophenyl group can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-Bromophenyl)-4-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4-methyl-1H-imidazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the imidazole ring can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
For example, as an enzyme inhibitor, this compound may bind to the active site of the enzyme, blocking its activity and preventing the substrate from binding. In receptor binding studies, the compound may act as a ligand, binding to the receptor and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4-methyl-1H-imidazole: Similar to 2-(2-Bromophenyl)-4-methyl-1H-imidazole, but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
2-(2-Fluorophenyl)-4-methyl-1H-imidazole: Contains a fluorine atom instead of a bromine atom. The presence of fluorine can influence the compound’s electronic properties and interactions with biological targets.
2-(2-Iodophenyl)-4-methyl-1H-imidazole: Similar structure with an iodine atom. Iodine’s larger size and different reactivity can lead to variations in the compound’s chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding properties, making it distinct from other halogen-substituted imidazoles.
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |
InChI Key |
JADVSTPPDABZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.